REACTION_CXSMILES
|
[C:1]12([C:12]([O:14]C)=[O:13])[CH2:7][C:4]([C:8]([O:10][CH3:11])=[O:9])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.C1COCC1.[OH-].[Na+]>CO>[CH3:11][O:10][C:8]([C:4]12[CH2:7][C:1]([C:12]([OH:14])=[O:13])([CH2:6][CH2:5]1)[CH2:2][CH2:3]2)=[O:9] |f:2.3|
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
C12(CCC(CC1)(C2)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
6.7 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temp for 16 h when TLC analysis (100% ethyl acetate)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a J-KEM temperature controller, and a 250 mL addition funnel
|
Type
|
ADDITION
|
Details
|
slowly added to the stirring solution over 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with hexane (2×400 mL)
|
Type
|
CUSTOM
|
Details
|
3-neck, round bottom flask equipped with a mechanical stirrer
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (1 L)
|
Type
|
ADDITION
|
Details
|
slowly treated with 2 N aqueous hydrochloric acid (430 mL) at 10° C. until pH ˜4
|
Type
|
ADDITION
|
Details
|
The thick suspension was diluted with ethyl acetate (1 L)
|
Type
|
CUSTOM
|
Details
|
transferred to a reparatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ethyl acetate (2×500 mL)
|
Type
|
WASH
|
Details
|
washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
|
Type
|
product
|
Smiles
|
COC(=O)C12CCC(CC1)(C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |